N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzothioamide

Description

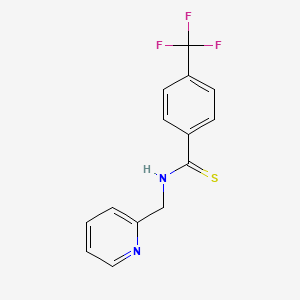

N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzothioamide is a compound that belongs to the class of benzothioamides. This compound is characterized by the presence of a pyridin-2-ylmethyl group and a trifluoromethyl group attached to a benzothioamide core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula |

C14H11F3N2S |

|---|---|

Molecular Weight |

296.31 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C14H11F3N2S/c15-14(16,17)11-6-4-10(5-7-11)13(20)19-9-12-3-1-2-8-18-12/h1-8H,9H2,(H,19,20) |

InChI Key |

HXSYYOGOXKLCJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=S)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods: While specific industrial production methods for N-(Pyr

Biological Activity

N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring, a trifluoromethyl group, and a benzothioamide moiety. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.

Biological Activities

-

Antimicrobial Activity :

- Compounds with similar structures have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit significant antibacterial activity against various strains, indicating that the thiazole moiety may contribute to this effect .

- A study indicated that derivatives containing the trifluoromethyl group also demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts .

-

Anticancer Properties :

- Research has highlighted the cytotoxic effects of related compounds against cancer cell lines. For example, thiazole-based compounds showed IC50 values in the low micromolar range against several cancer lines, suggesting potential for further development in oncology .

- The incorporation of the pyridine ring has been associated with improved activity against specific cancer types, emphasizing the importance of structural modifications in enhancing efficacy .

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Trifluoromethyl Group : This substituent enhances the compound's lipophilicity and may improve binding affinity to biological targets.

- Pyridine Ring : The presence of the pyridine moiety is crucial for maintaining biological activity, as it can participate in hydrogen bonding and π-stacking interactions with target proteins.

- Benzothioamide Backbone : This core structure is essential for the compound's pharmacological effects, as it contributes to the overall electronic properties and steric configuration necessary for interaction with biological macromolecules.

Case Studies

- Anticonvulsant Activity :

- Cytotoxicity Against Cancer Cell Lines :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzothioamide. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.71 | |

| HepG2 (Liver Cancer) | 6.5 | |

| PC3 (Prostate Cancer) | 7.2 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, promoting cell cycle arrest and inhibiting proliferation.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Insecticidal Activity

Additionally, the compound has been tested for insecticidal properties, showing moderate activity against agricultural pests. The effectiveness was evaluated using bioassays, where it exhibited significant mortality rates in treated insects compared to controls.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested on MCF-7 breast cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability compared to untreated controls .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it possessed comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.